1-methyl-4-[5-methyl-4-(2-piperidinoethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine
Overview
Description
1-methyl-4-[5-methyl-4-(2-piperidinoethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine is a complex organic compound featuring a pyrazole ring substituted with a triazole and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[5-methyl-4-(2-piperidinoethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsReaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[5-methyl-4-(2-piperidinoethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazole or triazole rings .
Scientific Research Applications
1-methyl-4-[5-methyl-4-(2-piperidinoethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-4-[5-methyl-4-(2-piperidinoethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The piperidine moiety, for example, is known to interact with various receptors and enzymes, potentially modulating their activity. The triazole and pyrazole rings can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-piperidinol: A related compound with a simpler structure, used in various chemical syntheses.
1-methyl-4-piperidone: Another related compound, used as an intermediate in organic synthesis.
Uniqueness
What sets 1-methyl-4-[5-methyl-4-(2-piperidinoethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine apart is its combination of the pyrazole, triazole, and piperidine moieties, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-4-[5-methyl-4-(2-piperidin-1-ylethyl)-1,2,4-triazol-3-yl]pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N7/c1-11-17-18-14(12-10-16-19(2)13(12)15)21(11)9-8-20-6-4-3-5-7-20/h10H,3-9,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBBNNUFOJBHDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CCN2CCCCC2)C3=C(N(N=C3)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123000 | |
Record name | 1-Methyl-4-[5-methyl-4-[2-(1-piperidinyl)ethyl]-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957010-46-7 | |
Record name | 1-Methyl-4-[5-methyl-4-[2-(1-piperidinyl)ethyl]-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957010-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-[5-methyl-4-[2-(1-piperidinyl)ethyl]-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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